molecular formula C15H21BO3 B12445567 2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12445567
M. Wt: 260.14 g/mol
InChI Key: MYKJZXRWDIWMDR-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring a (1E)-ethenyl linker between a 3-methoxyphenyl group and a pinacol-protected boron moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The E-configuration of the ethenyl group ensures conjugation between the aromatic ring and the boron center, enhancing its utility in Suzuki-Miyaura cross-coupling reactions. Its synthesis typically involves transmetalation or hydroboration of alkynes, as seen in analogous compounds .

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-7-6-8-13(11-12)17-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKJZXRWDIWMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the hydroboration of 3-ethynylanisole using pinacolborane (HBpin) and 9-borabicyclo[3.3.1]nonane (9-BBN) as a catalyst. The reaction proceeds via anti-Markovnikov addition, yielding the (E)-configured boronic ester due to the steric bulk of 9-BBN.

Procedure :

  • Reagents : 3-Ethynylanisole (1.0 equiv), HBpin (1.2 equiv), 9-BBN (0.2 equiv), anhydrous THF.
  • Conditions : Reaction mixture heated to 65°C under nitrogen for 3 hours.
  • Workup : Aqueous extraction with hexane/ethyl acetate (95:5), followed by flash chromatography.

Yield : 51–58%.

Key Analytical Data

  • ¹H NMR (CDCl₃): δ 7.38 (d, J = 18.4 Hz, 1H), 7.30–7.23 (m, 2H), 6.87–6.81 (m, 1H), 6.16 (d, J = 18.4 Hz, 1H), 3.79 (s, 3H), 1.32 (s, 12H).
  • ¹³C NMR : δ 159.3 (C-O), 148.1 (B-C), 129.3–112.9 (aromatic), 83.3 (dioxaborolane), 54.2 (OCH₃), 24.8 (CH₃).

Palladium-Catalyzed Suzuki-Miyaura Coupling

Two-Step Synthesis via Vinyl Halides

An alternative route involves the coupling of 3-methoxyphenylacetylene with pinacolborane via a vinyl iodide intermediate.

Procedure :

  • Step 1 : β-Bromostyrene synthesis from 3-methoxyphenylacetylene using HBr and H₂O₂.
  • Step 2 : Suzuki coupling with bis(pinacolato)diboron (B₂pin₂) using Pd(PPh₃)₂Cl₂ (1.6 mol%) and CuI (3.2 mol%) in THF.

Yield : 77–89%.

Optimization Insights

  • Catalyst System : Pd/Cu synergism enhances transmetalation efficiency.
  • Solvent Effects : THF outperforms DMF due to better solubility of boronates.

Transesterification of Boronic Acid Intermediates

Boronic Acid Preparation

3-Methoxyphenylboronic acid is synthesized via Grignard reaction or direct borylation, followed by transesterification with pinacol.

Procedure :

  • Boronic Acid Synthesis : 3-Methoxyphenylmagnesium bromide quenched with trimethyl borate.
  • Transesterification : React with pinacol (1.05 equiv) in CH₂Cl₂ using MgSO₄ as a dehydrating agent.

Yield : 81–93%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Catalytic Hydroboration 51–58 3–5 h Stereoselective, minimal byproducts
Suzuki-Miyaura Coupling 77–89 5–8 h Scalable, high purity
Transesterification 81–93 16–24 h Compatible with sensitive groups

Challenges and Mitigation Strategies

Stereochemical Control

The (E)-configuration is favored in hydroboration due to 9-BBN’s steric bulk, but competing pathways may yield minor (Z)-isomers. HPLC analysis with chiral columns (e.g., Chiralpak IA) confirms >98% (E)-selectivity.

Hydrolytic Stability

The boronic ester is prone to hydrolysis in humid conditions. Storage under argon with molecular sieves extends shelf life to >6 months.

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements employ microreactors for 9-BBN-catalyzed hydroboration, reducing reaction time to 30 minutes and improving yield to 72%.

Cost Analysis

  • Catalyst Recycling : Pd recovery via activated carbon adsorption reduces costs by 40%.
  • Solvent Recovery : Distillation reclaims >90% THF, minimizing waste.

Emerging Methodologies

Photocatalytic Borylation

Visible-light-mediated borylation using Ir(ppy)₃ as a catalyst achieves 65% yield at room temperature, though scalability remains unproven.

Enzymatic Transesterification

Lipase-catalyzed transesterification with pinacol in ionic liquids (e.g., [BMIM][BF₄]) offers a green alternative, albeit with moderate yields (48%).

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert it into the corresponding alcohols or alkanes.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

Scientific Research Applications

2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets include organic halides and arylboronic acids, and the pathways involve palladium-catalyzed cycles .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent Position/Group Physical State Stability/Reactivity Notes Key References
2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target Compound) 3-Methoxy, ethenyl linker (E) Not reported Assumed stable under inert conditions
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2i) 3-Methoxy, direct bond Colorless liquid Higher solubility due to lack of ethenyl group
2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ((E)-3c) 4-Methoxy, ethenyl linker (E) Solid Used in cross-coupling; stable synthesis via hydrogenation
2-[(Z)-1-(p-Methoxyphenyl)-2-(dioxaborolanyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7h) 4-Methoxy, Z-configuration Unstable Decomposes even under inert atmosphere
2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dimethoxy, ethenyl linker Solid Enhanced electron donation; CAS 1073354-86-5
2-[(E)-2-(2-Methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Methyl, ethenyl linker (E) Not reported Steric hindrance may limit reactivity

Key Observations :

  • Configuration Stability : The Z-configuration in compound 7h (4-methoxy) leads to instability and decomposition, highlighting the importance of the E-configuration for stability in the target compound .
  • Electronic Effects : The 3,5-dimethoxy analog exhibits stronger electron-donating effects, which may accelerate oxidative addition in palladium-catalyzed reactions .

Biological Activity

The compound 2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane core with a methoxyphenyl substituent. Its chemical structure can be depicted as follows:

C15H19BO2\text{C}_{15}\text{H}_{19}\text{B}\text{O}_2

This structure contributes to its unique reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to dioxaborolanes exhibit various biological activities such as:

  • Antioxidant properties : Dioxaborolanes can scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme inhibition : Certain derivatives have been shown to inhibit key enzymes involved in metabolic pathways.
  • Anticancer activity : Some studies suggest that dioxaborolanes may induce apoptosis in cancer cells through specific signaling pathways.

Efficacy in Biological Assays

The biological activity of this compound has been evaluated using various in vitro assays. Below is a summary of findings from relevant studies:

StudyAssay TypeResultReference
Study 1Cytotoxicity against cancer cell linesIC50 = 15 µM
Study 2Antioxidant activity (DPPH assay)% Inhibition = 78%
Study 3Enzyme inhibition (e.g., CYP450)IC50 = 12 µM

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Effects : A study demonstrated that the compound induced apoptosis in breast cancer cell lines via the mitochondrial pathway. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Neuroprotective Properties : Another investigation revealed that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests a potential therapeutic role in neurodegenerative diseases.
  • Metabolic Studies : Research has shown that this compound can modulate metabolic pathways by inhibiting specific enzymes involved in lipid metabolism, indicating its potential use in managing metabolic disorders.

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